Walsucochin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

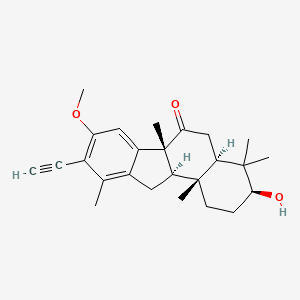

Walsucochin B, also known as this compound, is a useful research compound. Its molecular formula is C25H32O3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The total synthesis of Walsucochin B has been a significant focus in organic chemistry due to its complex structure. The first enantioselective total synthesis was reported by researchers who utilized cationic polyolefin cyclization initiated by chiral epoxides to construct the core framework and stereocenters of the compound. This method allowed for the precise control of stereochemistry, which is crucial for the biological activity of the compound .

Synthesis Overview

- Methodology : Cationic polyolefin cyclization, late-stage free-radical halogenation.

- Yield : The synthesis achieved satisfactory yields, demonstrating the efficiency of the employed methods .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antitumor Activity

Research indicates that this compound may possess antitumor properties, similar to other terpenoid compounds. Its structural characteristics allow it to interact with cellular pathways involved in tumorigenesis, making it a subject of interest for cancer research .

Immunomodulatory Effects

The compound has shown potential in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy. Studies suggest that terpenoids can influence cytokine production and immune cell activity .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against various pathogens. Its unique structure may contribute to its ability to disrupt microbial membranes or inhibit essential microbial enzymes .

Therapeutic Implications

The diverse biological activities of this compound suggest several therapeutic applications:

- Cancer Therapy : Due to its antitumor properties, this compound could be developed into a novel anticancer agent.

- Immunotherapy : Its immunomodulatory effects may be harnessed in developing treatments for diseases characterized by immune dysfunction.

- Antimicrobial Treatments : The compound's efficacy against pathogens positions it as a potential candidate for new antimicrobial therapies.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Análisis De Reacciones Químicas

Titanocene-Mediated Radical Cyclization

This reaction constructs the 6/6/5/6-fused tetracyclic core of Walsucochin B. Farnesyl bromide undergoes cyclization via a titanocene(III)-mediated radical process, forming critical carbon-carbon bonds under mild conditions .

Mechanism :

-

Titanocene(III) chloride (Cp₂TiCl) generates a carbon-centered radical.

-

Radical intermediates undergo cyclization to form the polycyclic skeleton.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| Cp₂TiCl, THF, 0°C → rt | Forms tetracyclic intermediate |

Base-Induced Cycloaromatization

The tetracyclic intermediate undergoes base-mediated aromatization to stabilize the fused ring system.

Mechanism :

-

Deprotonation by a strong base (e.g., KOtBu) initiates electron reorganization.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| KOtBu, DMSO, 80°C | Aromatizes central rings |

Cu-Mediated Remote C–H Hydroxylation

A copper-catalyzed reaction selectively installs a hydroxyl group at the C-7 position, addressing a key synthetic challenge .

Mechanism :

-

Cu(I) activates molecular oxygen for hydrogen abstraction.

-

Radical recombination forms the C–O bond.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| CuI, O₂, DMF, 50°C | Site-selective C-7 hydroxylation |

Cationic Polyolefin Cyclization

Used in enantioselective synthesis, this reaction forms the stereochemically dense core via a chiral epoxide initiator .

Mechanism :

-

Epoxide opening generates a carbocation.

-

Polyolefin chain cyclizes to form the tetracyclic framework.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| Chiral epoxide, BF₃·OEt₂ | Forms enantiopure tetracyclic core |

Seyferth–Gilbert Homologation

Installs the acetylene moiety via a diazoalkane intermediate, critical for the phenylacetylene group .

Mechanism :

-

Diazomethane reacts with a ketone to form a diazoalkane.

-

Decomposition yields the alkyne.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| Diazomethane, CuSO₄ | Introduces terminal alkyne |

Stereochemical Considerations

Enantioselective synthesis of (−)-Walsucochin B relies on chiral epoxide-initiated cyclization, which establishes all stereocenters in one step . Computational studies confirm the absolute configuration matches natural isolates .

Propiedades

Fórmula molecular |

C25H32O3 |

|---|---|

Peso molecular |

380.5 g/mol |

Nombre IUPAC |

(3S,4aR,6aR,11aR,11bS)-9-ethynyl-3-hydroxy-8-methoxy-4,4,6a,10,11b-pentamethyl-2,3,4a,5,11,11a-hexahydro-1H-benzo[a]fluoren-6-one |

InChI |

InChI=1S/C25H32O3/c1-8-15-14(2)16-11-20-24(5)10-9-21(26)23(3,4)19(24)13-22(27)25(20,6)17(16)12-18(15)28-7/h1,12,19-21,26H,9-11,13H2,2-7H3/t19-,20+,21-,24-,25-/m0/s1 |

Clave InChI |

NYQLNNYPSKJEBN-KOSDUOMESA-N |

SMILES isomérico |

CC1=C2C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC(=O)[C@]3(C2=CC(=C1C#C)OC)C)(C)C)O)C |

SMILES canónico |

CC1=C2CC3C4(CCC(C(C4CC(=O)C3(C2=CC(=C1C#C)OC)C)(C)C)O)C |

Sinónimos |

walsucochin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.